N'~1~,N'~8~-bis[(2E,3E)-4-phenylbut-3-en-2-ylidene]octanedihydrazide
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Overview
Description
N’1,N’8-BIS[(2E,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]OCTANEDIHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two phenylbutenylidene groups attached to an octanedihydrazide backbone, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’8-BIS[(2E,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]OCTANEDIHYDRAZIDE typically involves the condensation reaction between octanedihydrazide and 4-phenylbut-3-en-2-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for N’1,N’8-BIS[(2E,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]OCTANEDIHYDRAZIDE are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, continuous flow reactors, and advanced purification techniques to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’1,N’8-BIS[(2E,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]OCTANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylbutenylidene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazides. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N’1,N’8-BIS[(2E,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]OCTANEDIHYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’1,N’8-BIS[(2E,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]OCTANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’ (1),N’ (8)-BIS (2-HYDROXYBENZYLIDENE)OCTANEDIHYDRAZIDE
- N’ (1),N’ (8)-BIS (5-BROMO-2-METHOXYBENZYLIDENE)OCTANEDIHYDRAZIDE
- N’ (1),N’ (8)-BIS (2-ETHOXYBENZYLIDENE)OCTANEDIHYDRAZIDE
Uniqueness
N’1,N’8-BIS[(2E,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]OCTANEDIHYDRAZIDE stands out due to its unique structural features, which confer distinct chemical and biological properties. Its phenylbutenylidene groups provide specific reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C28H34N4O2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N,N'-bis[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]octanediamide |
InChI |
InChI=1S/C28H34N4O2/c1-23(19-21-25-13-7-5-8-14-25)29-31-27(33)17-11-3-4-12-18-28(34)32-30-24(2)20-22-26-15-9-6-10-16-26/h5-10,13-16,19-22H,3-4,11-12,17-18H2,1-2H3,(H,31,33)(H,32,34)/b21-19+,22-20+,29-23+,30-24+ |
InChI Key |
IBVRVFSLMRAXPQ-AABLQQKESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCCCCCC(=O)N/N=C(/C=C/C1=CC=CC=C1)\C)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CCCCCCC(=O)NN=C(C)C=CC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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